
methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride is a chemical compound with a unique stereochemistry. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by the presence of an amino group and a carboxylate ester group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid or a tetrahydrofuran derivative.
Protection and Activation: The amino group is protected using a suitable protecting group, and the carboxylate group is activated for esterification.
Cyclization: The protected intermediate undergoes cyclization to form the tetrahydrofuran ring.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
Methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
科学研究应用
Methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity and the associated biochemical pathways. The exact mechanism depends on the specific application and target enzyme.
相似化合物的比较
Similar Compounds
Methyl (2R,4S)-2-methyltetrahydrofuran-2,3,3,4-tetrol: This compound shares a similar tetrahydrofuran ring structure but differs in the functional groups attached.
(2R,4S)-2-Methyl-2,3,3,4-Tetrahydroxytetrahydrofuran: Another related compound with multiple hydroxyl groups.
Uniqueness
Methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride is unique due to its specific stereochemistry and the presence of both amino and carboxylate ester groups. This combination of features makes it a valuable intermediate in various synthetic and research applications.
属性
CAS 编号 |
489446-78-8 |
|---|---|
分子式 |
C6H12ClNO3 |
分子量 |
181.62 g/mol |
IUPAC 名称 |
methyl (2R,4S)-4-aminooxolane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-2-4(7)3-10-5;/h4-5H,2-3,7H2,1H3;1H/t4-,5+;/m0./s1 |
InChI 键 |
RFCRJDVMXJECGI-UYXJWNHNSA-N |
手性 SMILES |
COC(=O)[C@H]1C[C@@H](CO1)N.Cl |
规范 SMILES |
COC(=O)C1CC(CO1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B13900909.png)

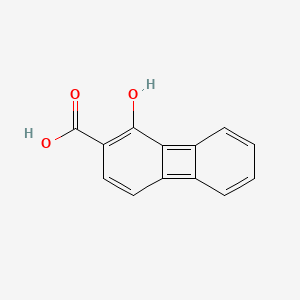
![3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13900927.png)
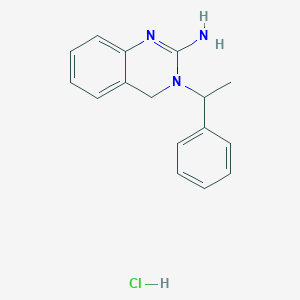
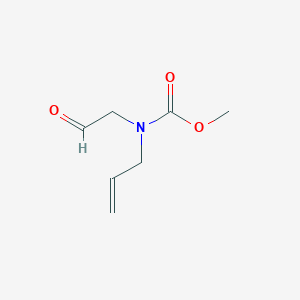

![5-(chloromethyl)-4-[(4-methylthiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13900948.png)
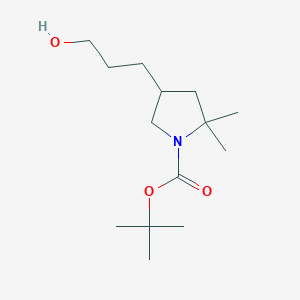

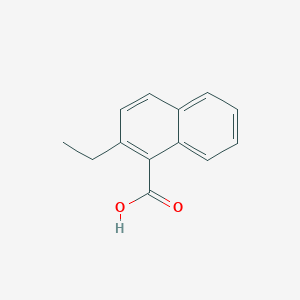
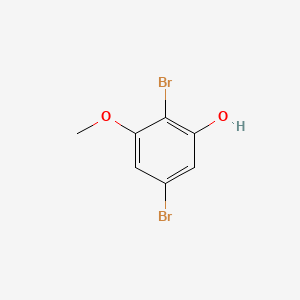
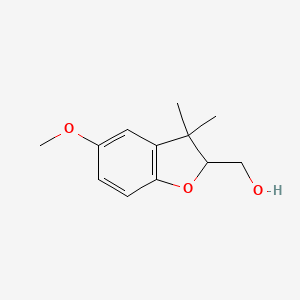
![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13900992.png)
